![molecular formula C17H21BrF3N5O B10963201 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10963201.png)
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a unique structure It combines a pyrazole ring, a trifluoromethyl group, and a cyclopropyl moiety The presence of bromine and methyl groups further enhances its chemical diversity
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins boron-containing fragments with other organic groups. Specifically, the reaction utilizes an organoboron reagent (such as an arylboronic acid or boronate ester) and a palladium catalyst. The bromo and trifluoromethyl substituents are introduced during this coupling process .
Reaction Conditions:: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations. Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used. The reaction temperature ranges from room temperature to moderate heating.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key step. Optimization of reagents, catalysts, and reaction conditions ensures efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions::
Cross-Coupling: The compound participates in Suzuki–Miyaura cross-coupling, forming carbon–carbon bonds.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction/Oxidation: Depending on reaction conditions, reduction or oxidation of functional groups may occur.
Arylboronic Acids/Boronate Esters: Used as boron sources in cross-coupling.
Palladium Catalysts: Facilitate transmetalation and oxidative addition.
Major Products:: The main product of the Suzuki–Miyaura coupling is the desired compound itself. Isomers or side products may also form.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Fluorinated Ligands: The trifluoromethyl group enhances ligand properties in coordination chemistry.
Drug Discovery: Its unique structure makes it valuable for drug development.
Biological Activity: Investigating its effects on biological targets (e.g., enzymes, receptors).
Materials Science:
Wirkmechanismus
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other biomolecules, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, researchers often compare this compound to related pyrazolines, considering their substituents and reactivity.
Eigenschaften
Molekularformel |
C17H21BrF3N5O |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C17H21BrF3N5O/c1-9-12(10(2)25(4)22-9)7-24(3)13(27)8-26-15(11-5-6-11)14(18)16(23-26)17(19,20)21/h11H,5-8H2,1-4H3 |
InChI-Schlüssel |
UKYIXPBTCVQQET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10963122.png)
![N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963126.png)
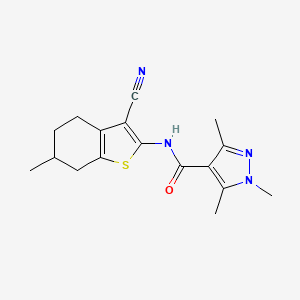
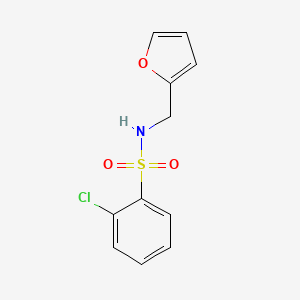
![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B10963151.png)
![1-ethyl-N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10963152.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10963154.png)
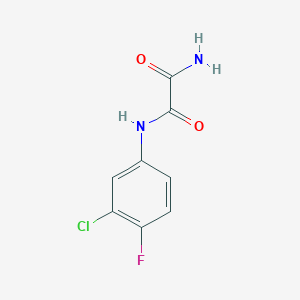
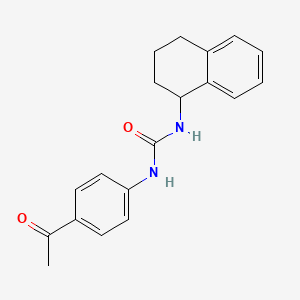
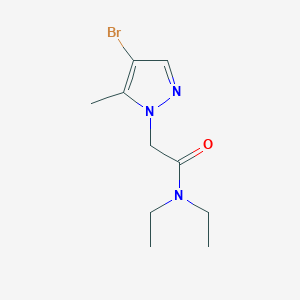
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963191.png)
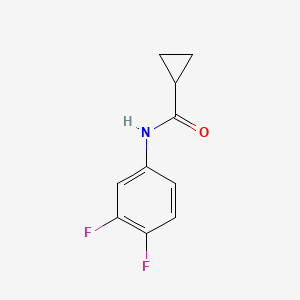
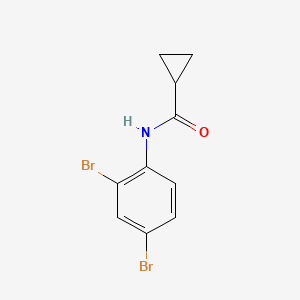
![1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B10963195.png)
